molecular formula C11H9N3O2 B11887999 6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one

6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one

Katalognummer: B11887999
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: YKWAHYNYEWZOPG-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. Heterocyclic compounds are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one typically involves the condensation of appropriate aldehydes with aminopyrimidines under controlled conditions. One common method involves the reaction of 4-phenyl-2-aminopyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenyl-2-aminopyrimidine: A precursor in the synthesis of 6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one.

    2-Amino-4-phenylpyrimidine: Another related compound with similar structural features.

    Hydroxyiminomethyl derivatives: Compounds with similar functional groups but different ring structures.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and a hydroxyiminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C11H9N3O2/c15-11-13-9(7-12-16)6-10(14-11)8-4-2-1-3-5-8/h1-7,16H,(H,13,14,15)/b12-7-

InChI-Schlüssel

YKWAHYNYEWZOPG-GHXNOFRVSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)/C=N\O

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.